molecular formula C11H15NO3S B12624252 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide CAS No. 919492-14-1

4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide

Cat. No.: B12624252
CAS No.: 919492-14-1
M. Wt: 241.31 g/mol
InChI Key: UBIUHGIVGQOXOQ-VIFPVBQESA-N
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Description

4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a sulfonamide group (-SO2NH-) attached to a benzene ring, which is further substituted with a methyl group and an oxobutan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (2S)-3-oxobutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for sulfonamides often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxobutan-2-yl group differentiates it from other sulfonamides, potentially offering unique interactions with biological targets and different pharmacokinetic properties .

Properties

CAS No.

919492-14-1

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

4-methyl-N-[(2S)-3-oxobutan-2-yl]benzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-8-4-6-11(7-5-8)16(14,15)12-9(2)10(3)13/h4-7,9,12H,1-3H3/t9-/m0/s1

InChI Key

UBIUHGIVGQOXOQ-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)C

Origin of Product

United States

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